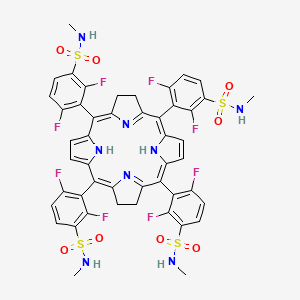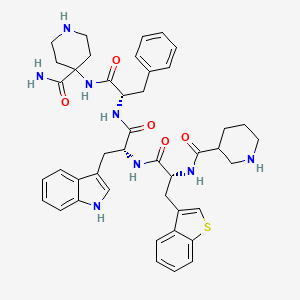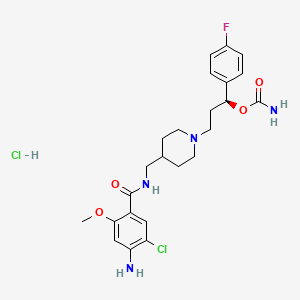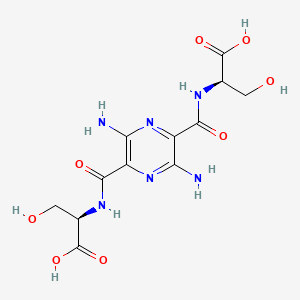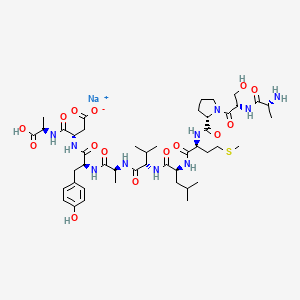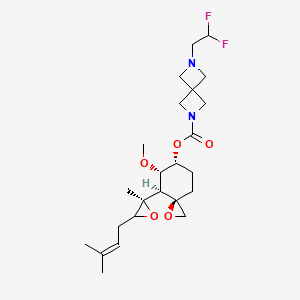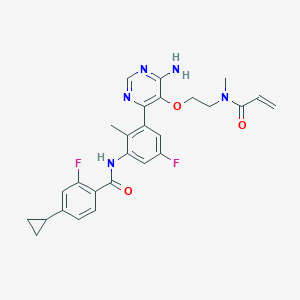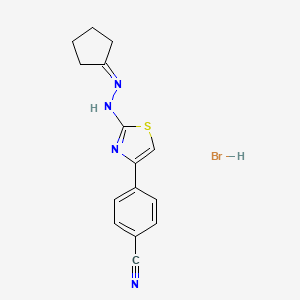
RMC-4550
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RMC-4550 is an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2; IC50 = 1.55 nM). It is selective for SHP-2 over a panel of 14 additional protein phosphatases and a panel of 468 protein kinases at 10 µM. It inhibits tumor ERK phosphorylation in a KYSE-520 human esophageal cancer xenograft model in a dose-dependent manner.
This compound is a potent and selective SHP2 inhibitor. This compound identified as a high quality tool compound to study the role of SHP2 in tumor biology, both in vitro and in vivo in rodents. SHP2 is a convergent signalling node and inhibition of SHP2 is effective in targeting both upstream (RTK-driven) and downstream (RAS-GTP dependent) mutations in the RAS-MAPK pathway
科学研究应用
SHP2 的别构抑制剂
RMC-4550 是一种有效的 SHP2 别构抑制剂,具有选择性 {svg_1}。 它对纯化的、活化的全长人 SHP2 具有 1.55 nM 的 IC50 值,在 PC9 细胞中具有 39 nM 的细胞 IC50 值(以 pERK 读数为指标) {svg_2}。这使其成为蛋白质酪氨酸磷酸酶 (PTP) 抑制领域研究的有希望的候选者。
抗肿瘤活性
This compound 已显示出抗肿瘤活性 {svg_3}。 它已被合成并测试其抑制肿瘤生长的能力,在临床前试验中显示出可喜的结果 {svg_4}。
髓系增殖性肿瘤的治疗
This compound 在髓系增殖性肿瘤的临床前模型中显示出治疗效果 {svg_5}。 这表明它可能用于治疗这些疾病,这些疾病通常是由 JAK2、MPL 或 CALR 中的突变驱动的 {svg_6}。
在 JAK-STAT 信号转导中的作用
This compound 的靶点 SHP2 在 RAS-ERK 通路的激活中起着至关重要的作用,并通过多种磷酸酶依赖性机制调节 JAK-STAT 信号转导 {svg_7}。这使得 this compound 成为研究和操控这些信号通路的一种潜在工具。
联合治疗的潜力
研究表明,this compound 可以与其他药物联合使用,以防止耐药细胞的产生 {svg_8}。 例如,this compound 与鲁索利替尼的联合治疗阻止了鲁索利替尼持久细胞的产生 {svg_9}。
在 RAS 信号转导中的作用
This compound 治疗导致 pERK 水平显着降低,这与 SHP2 在 RAS 信号转导中的作用一致 {svg_10}。这表明 this compound 可用于研究 RAS 信号转导在各种细胞过程和疾病中的作用。
KRAS 突变性胰腺癌的治疗
在临床前方面,已经广泛验证了 this compound 和 LY3214996 联合治疗 KRAS 突变性胰腺癌 {svg_11}。 该组合在多种模型中被耐受并促进肿瘤消退 {svg_12}。
在细胞凋亡中的作用
SHP2 和 ERK 的联合抑制具有协同作用,并在 PDAC 中触发细胞凋亡 {svg_13}。这表明 this compound 可用于研究细胞凋亡机制,并可能开发新的治疗策略。
作用机制
Target of Action
The primary target of RMC-4550 is the protein tyrosine phosphatase SHP2 . SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase and scaffold protein . It is a convergent signal transduction node that integrates growth factor signals from multiple receptors to promote activation of RAS and its downstream effectors .
Mode of Action
This compound inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .
Biochemical Pathways
This compound affects the RAS/MAPK pathway . By inhibiting SHP2, it suppresses MAPK pathway signaling and increases apoptotic dependency on BCL2 . This leads to increased sensitivity to BCL2 inhibitors, suggesting a potential synergistic effect when used in combination with such drugs .
Pharmacokinetics
This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes . It has a high passive permeability (458 nm/s) and an efflux ratio of 1 . These ADME properties translate into favorable pharmacokinetic profiles in preclinical species . This compound has moderate to high bioavailability and has a half-life amenable for once-daily oral administration .
Result of Action
In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, this compound showed dose-dependent efficacy consistent with target modulation, assessed by phospho-ERK inhibition in tumors . It is well-tolerated at doses that achieved maximal and sustained efficacy in this model .
Action Environment
In the tumor microenvironment, inhibition of SHP2 by this compound modulates T-cell infiltrates similar to checkpoint blockade . It also drives direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increases M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ . These shifts in polarized macrophage populations favor antitumor immunity .
属性
IUPAC Name |
[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUYEYLZXGGCRD-ORAYPTAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172651-73-7 |
Source


|
| Record name | RMC-4550 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RMC-4550 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)


